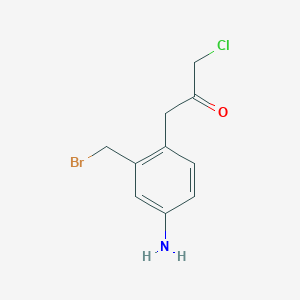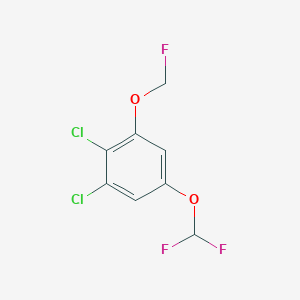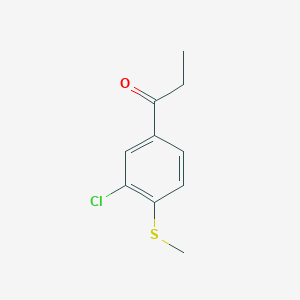
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound that features a brominated propanone group attached to a phenyl ring substituted with an amino group and a methylthio group
準備方法
The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-(methylthio)aniline and 3-bromopropan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction.
Procedure: The 2-amino-4-(methylthio)aniline is reacted with 3-bromopropan-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding amine or alcohol derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and imines.
科学的研究の応用
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one can be compared with other similar compounds, such as:
2-Amino-4-(methylthio)phenyl derivatives: These compounds share the same phenyl ring substitution pattern but differ in the functional groups attached to the propanone moiety.
Brominated propanone derivatives: These compounds have a bromine atom attached to the propanone group but differ in the substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H12BrNOS |
|---|---|
分子量 |
274.18 g/mol |
IUPAC名 |
1-(2-amino-4-methylsulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3 |
InChIキー |
KADPBLFHKJSQPS-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1)CC(=O)CBr)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


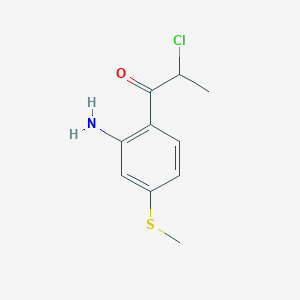
![[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059042.png)
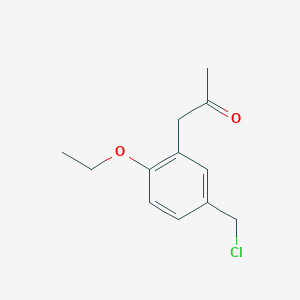
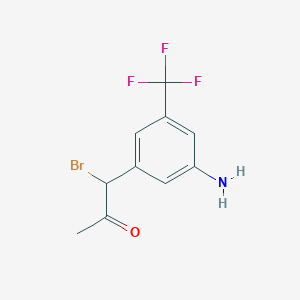
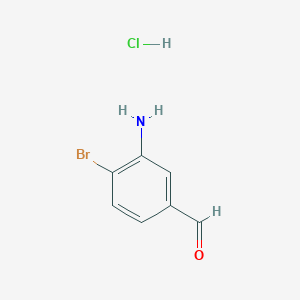
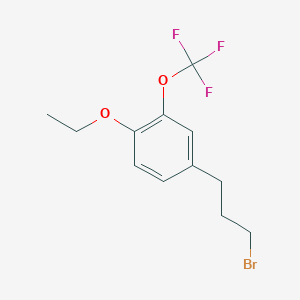
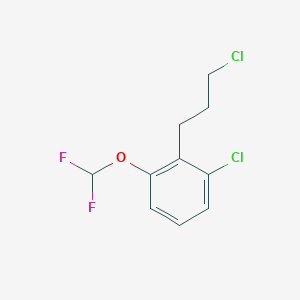
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14059078.png)
